1,3-Dimethyl-1H-pyrazole-5-carboxamide
Overview
Description
1,3-Dimethyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The pyrazole ring is a versatile scaffold that is found in a variety of compounds with diverse biological activities, including antitumor, anti-inflammatory, and analgesic properties .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide can be achieved with good yield by reacting the acid chloride with 2,3-diaminopyridine . Another approach involves the reaction of silylated pyrazole derivatives with chlorinated compounds to yield furanyl and pyranyl derivatives, which have been tested for antileukemic activity . Additionally, the synthesis of pyrazole derivatives can involve complex reactions with various substituents, as demonstrated in the case of a designer drug with a highly substituted pyrazole skeleton .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques such as NMR and mass spectrometry. For example, the structure of a new cannabimimetic designer drug was determined using NMR spectroscopy, with the aid of predicted (13)C NMR shifts to confirm the positions of the substituents on the pyrazole ring . X-ray crystallography is another powerful tool for determining the three-dimensional structure of pyrazole derivatives, as seen in the structural elucidation of antipyrine-like derivatives and other novel pyrazole compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, leading to the formation of different products. For example, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yields pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes produces Schiff bases . These reactions are important for the synthesis of compounds with potential antitumor activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal packing of antipyrine derivatives is stabilized by a combination of hydrogen bonds and π-interactions, which are energetically relevant and contribute to the stability of the molecular assemblies . The thermal stability of pyrazole derivatives can be assessed through thermogravimetric analysis, as demonstrated for a novel pyrazole derivative that was stable up to 190°C . Additionally, the nonlinear optical properties of these compounds can be investigated based on their polarizability and hyperpolarizability values .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
1,3-Dimethyl-1H-pyrazole-5-carboxamide is involved in various chemical synthesis processes. For instance, it serves as an aminocarbonyl transfer reagent in the synthesis of highly functionalized pyrazoles, which has potential applications in developing novel mechanism-based skeletal muscle relaxants (Drummond & Johnson, 1988). Additionally, its structural derivatives have been synthesized and characterized using spectroscopic techniques, contributing to the field of organic chemistry and materials science (Yıldırım, Kandemirli, & Demir, 2005).
DNA Binding and Anticancer Studies
Research on bis-pyrazoles synthesized from 3,5-dimethyl pyrazole suggests their potential for DNA binding and anticancer applications. These compounds have been investigated through molecular docking and spectroscopic techniques, showing promising activity against cancer cell lines (Reddy et al., 2017).
Antipsychotic Potential
Some derivatives of 1,3-Dimethyl-1H-pyrazole-5-carboxamide have been evaluated for their antipsychotic properties. For example, certain compounds showed reduced spontaneous locomotion in mice without binding to D2 dopamine receptors, which is a distinct characteristic compared to available antipsychotic drugs (Wise et al., 1987).
Polarographic Analysis
The polarographic behavior of arylazo pyrazoles, which include derivatives of 1,3-Dimethyl-1H-pyrazole-5-carboxamide, has been studied. This research is crucial for understanding the electrochemical properties of these compounds, which can be relevant in various chemical analysis and synthesis applications (Ravindranath, Ramadas, & Brahmaji Rao, 1983).
Antibacterial Properties
The antimicrobial potential of 1,3-Dimethyl-1H-pyrazole-5-carboxamide derivatives has been explored. For instance, certain compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Şahan, Yıldırım, & Albayrak, 2013).
Biocompatibility in Dental Applications
The biocompatibility of 3, 5-dimethyl-1-thiocarboxamide pyrazole, a related compound, has been investigated for use in dental composites. This study is significant for ensuring the safety and effectiveness of dental materials containing pyrazole derivatives (Abaszadeh, Mohammadi, & Mohammadzadeh, 2020).
Safety And Hazards
Future Directions
1,3-Dimethyl-1H-pyrazole-5-carboxamide and its derivatives have shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . This suggests that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .
properties
IUPAC Name |
2,5-dimethylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOPPJWNONMZGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371258 | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-pyrazole-5-carboxamide | |
CAS RN |
136678-93-8 | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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